PF-03550096

Description

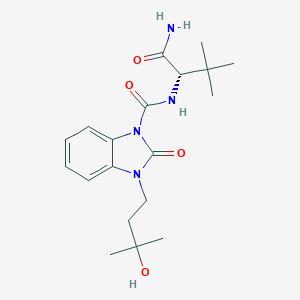

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-3-(3-hydroxy-3-methylbutyl)-2-oxobenzimidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O4/c1-18(2,3)14(15(20)24)21-16(25)23-13-9-7-6-8-12(13)22(17(23)26)11-10-19(4,5)27/h6-9,14,27H,10-11H2,1-5H3,(H2,20,24)(H,21,25)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNIFXBIJCNXCT-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N)NC(=O)N1C2=CC=CC=C2N(C1=O)CCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N)NC(=O)N1C2=CC=CC=C2N(C1=O)CCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001010008 | |

| Record name | PF-03550096 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910376-39-5 | |

| Record name | N-[(1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl]-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910376-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF-03550096 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910376395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-03550096 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-03550096 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8S33VNW75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis of N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide, a potent γ-secretase modulator (GSM) with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. The synthesis involves a multi-step sequence, including the formation of the core benzimidazolone scaffold, selective N-alkylation, and a final N-acylation to introduce the chiral side chain. Detailed experimental protocols, tabulated quantitative data from analogous reactions, and a schematic representation of the synthetic workflow are presented to facilitate replication and further investigation by researchers in the field of medicinal chemistry and drug development.

Introduction

γ-Secretase is a multi-subunit protease complex that plays a crucial role in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides.[1][2] While γ-secretase inhibitors (GSIs) have been developed, their clinical utility has been hampered by mechanism-based toxicities arising from the inhibition of other essential substrates like Notch.[2] γ-Secretase modulators (GSMs) represent a promising alternative therapeutic strategy. Instead of inhibiting the enzyme, GSMs allosterically modulate its activity to favor the production of shorter, less amyloidogenic Aβ peptides over the highly pathogenic Aβ42 form, without significantly affecting the processing of other substrates like Notch.[3][4]

The target molecule, N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide, belongs to a class of non-steroidal anti-inflammatory drug (NSAID)-derived heterocyclic GSMs. Its intricate structure, featuring a substituted benzimidazolone core and a chiral carboxamide side chain, necessitates a carefully designed synthetic approach. This guide outlines a plausible and detailed synthetic route based on established chemical transformations.

Proposed Synthetic Pathway

The proposed synthesis is a three-stage process, as illustrated in the workflow diagram below. The initial stage focuses on the construction of the key intermediate, 3-(3-hydroxy-3-methylbutyl)-1,3-dihydro-2H-benzimidazol-2-one. The second stage involves the preparation of the chiral side chain, (S)-2-amino-3,3-dimethylbutanamide. The final stage is the coupling of these two fragments to yield the target molecule.

Caption: Proposed synthetic workflow for the target γ-secretase modulator.

Experimental Protocols

Stage 1: Synthesis of 3-(3-Hydroxy-3-methylbutyl)-1,3-dihydro-2H-benzimidazol-2-one

Step 1.1: Synthesis of 1,3-Dihydro-2H-benzimidazol-2-one

This procedure is adapted from established methods for benzimidazolone synthesis.[5]

-

Materials: 1,2-Phenylenediamine, Urea, High-boiling point solvent (e.g., o-dichlorobenzene).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1,2-phenylenediamine (1.0 eq) and urea (1.2 eq).

-

Add a high-boiling point solvent such as o-dichlorobenzene.

-

Heat the mixture to reflux (approximately 180 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the crude product with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,3-dihydro-2H-benzimidazol-2-one.

-

Step 1.2: Synthesis of 3-(3-Hydroxy-3-methylbutyl)-1,3-dihydro-2H-benzimidazol-2-one

This N-alkylation step is based on general procedures for the alkylation of benzimidazolones.[6]

-

Materials: 1,3-Dihydro-2H-benzimidazol-2-one, 4-Bromo-2-methylbutan-2-ol, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 4-bromo-2-methylbutan-2-ol (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 3-(3-hydroxy-3-methylbutyl)-1,3-dihydro-2H-benzimidazol-2-one.

-

Stage 2: Synthesis of (S)-2-Amino-3,3-dimethylbutanamide

This synthesis can be achieved through the amidation of (S)-tert-Leucine.

-

Materials: (S)-tert-Leucine, Thionyl chloride (SOCl₂), Ammonia (NH₃) solution.

-

Procedure:

-

Convert (S)-tert-Leucine to its corresponding acid chloride by reacting with thionyl chloride in an inert solvent.

-

Carefully add the acid chloride to a cooled concentrated solution of ammonia.

-

Stir the reaction mixture until the formation of the amide is complete (monitor by TLC).

-

Extract the product with an appropriate organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

-

Stage 3: Synthesis of the Target Molecule

Step 3.1: Synthesis of N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)carbamoyl chloride

This step involves the formation of a carbamoyl chloride from the corresponding amine.[7]

-

Materials: (S)-2-Amino-3,3-dimethylbutanamide, Phosgene (or a phosgene equivalent like triphosgene), Inert solvent (e.g., toluene), Base (e.g., triethylamine).

-

Procedure:

-

Caution: Phosgene is extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Dissolve (S)-2-amino-3,3-dimethylbutanamide (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous, inert solvent.

-

Slowly add a solution of phosgene (or triphosgene) in the same solvent at low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

The resulting carbamoyl chloride is often used in the next step without further purification after removal of the solvent under reduced pressure.

-

Step 3.2: Synthesis of N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide

This final step is an N-acylation of the benzimidazolone intermediate.

-

Materials: 3-(3-Hydroxy-3-methylbutyl)-1,3-dihydro-2H-benzimidazol-2-one, N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)carbamoyl chloride, Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF)), Base (e.g., Sodium hydride (NaH)).

-

Procedure:

-

To a solution of 3-(3-hydroxy-3-methylbutyl)-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of N-((1S)-1-(aminocarbonyl)-2,2-dimethylpropyl)carbamoyl chloride (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to obtain the target molecule.

-

Data Presentation

The following tables summarize representative quantitative data for reactions analogous to those described in the experimental protocols. This data is intended to provide an expectation of yields and key characterization parameters.

Table 1: Synthesis of Benzimidazolone Derivatives

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 1,2-Phenylenediamine | Urea | 1,3-Dihydro-2H-benzimidazol-2-one | 70-90 | [5] |

| 1,3-Dihydro-2H-benzimidazol-2-one | Alkyl Halide | N-Alkyl-1,3-dihydro-2H-benzimidazol-2-one | 50-80 | [6] |

Table 2: Synthesis of Carboxamide Derivatives

| Starting Amine | Acylating Agent | Product | Yield (%) | Reference |

| Various Amines | Benzoyl Chloride | N-Substituted Benzamides | 60-90 | [8] |

| 2-Aminobenzimidazole | Benzoyl Chloride | N-(1H-Benzo[d]imidazol-2-yl)benzamide | 84 | [9] |

Table 3: Spectroscopic Data of a Representative Benzimidazole Carboxamide

| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | MS (m/z) |

| N-(1H-Benzo[d]imidazol-2-yl)benzamide | 12.62 (s, 1H), 8.16 (d, 2H), 7.70-7.50 (m, 5H), 7.30-7.15 (m, 2H) | 165.8, 148.5, 132.5, 131.9, 128.7, 128.3, 122.1, 115.5 | 237 [M]+ |

Signaling Pathway of γ-Secretase Modulators

The target compound acts as a γ-secretase modulator. The following diagram illustrates the modulation of the amyloid precursor protein (APP) processing pathway by GSMs.

Caption: Modulation of APP processing by a γ-secretase modulator.

Conclusion

This technical guide provides a detailed and plausible synthetic route for N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide. The described protocols, based on established chemical principles, offer a solid foundation for the synthesis and future investigation of this and structurally related γ-secretase modulators. The provided data and diagrams are intended to aid researchers in their efforts to develop novel therapeutics for Alzheimer's disease and other neurodegenerative disorders. Further optimization of reaction conditions and purification procedures may be necessary to achieve high yields and purity of the final compound.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 8. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, biological evaluation and QSAR analysis of novel <i>N</i>-substituted benzimidazole derived carboxamides - ProQuest [proquest.com]

The Selective CB2 Agonist PF-03550096: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03550096 is a potent and selective synthetic agonist for the Cannabinoid Receptor 2 (CB2). Developed by Pfizer, this benzimidazolone derivative has been a valuable tool in preclinical research to explore the therapeutic potential of activating the CB2 receptor, particularly in the context of inflammatory and pain-related disorders such as irritable bowel syndrome.[1][2] Its high selectivity for CB2 over the Cannabinoid Receptor 1 (CB1) minimizes the risk of psychoactive side effects associated with CB1 activation, making it an attractive candidate for drug development. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its binding affinity, functional potency, and the key signaling pathways it modulates.

Quantitative Pharmacological Profile

The pharmacological activity of this compound has been characterized through various in vitro assays, quantifying its binding affinity and functional potency at human and rat CB2 receptors, as well as its selectivity over the human CB1 receptor.

| Parameter | Species | Receptor | Value | Citation |

| Binding Affinity (Ki) | Human | CB2 | 7.9 ± 1.7 nM | [3][4] |

| Rat | CB2 | 47 ± 5.6 nM | [3][4] | |

| Human | CB1 | 1500 nM | [1][2][5] | |

| Functional Potency (EC50) | Human | CB2 | 2.1 nM | [5] |

| Human | CB1 | 450 nM | [5] | |

| Selectivity (Ki CB1/Ki CB2) | Human | ~190-fold | [5] | |

| Functional Selectivity (EC50 CB1/EC50 CB2) | Human | ~214-fold | [5] | |

| Functional Activity | Human | CB2 | Full Agonist | [3][4][5] |

Core Mechanism of Action: Gi/o-Protein Coupled Signaling

The CB2 receptor is a G-protein coupled receptor (GPCR) that predominantly couples to inhibitory G-proteins of the Gi/o family.[5] Activation of the CB2 receptor by this compound initiates a cascade of intracellular signaling events, with the inhibition of adenylyl cyclase being the most well-characterized pathway.

Canonical Signaling Pathway: Inhibition of Adenylyl Cyclase and cAMP Reduction

Upon binding of this compound, the CB2 receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby altering cellular function.

Potential Downstream Signaling Pathways

While the inhibition of cAMP is the primary signaling pathway, the activation of Gi/o-coupled receptors like CB2 can also lead to the modulation of other signaling cascades. The dissociation of the Gβγ subunit can independently activate various downstream effectors. Although not yet specifically demonstrated for this compound, these potential pathways include:

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gβγ subunit can activate cascades leading to the phosphorylation and activation of extracellular signal-regulated kinases (ERK), which are involved in cell proliferation, differentiation, and survival.

-

Modulation of Ion Channels: Gβγ subunits can directly interact with and modulate the activity of ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, leading to changes in membrane potential and cellular excitability.

-

Phosphoinositide 3-Kinase (PI3K) Activation: The Gβγ subunit can also activate PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and the subsequent activation of downstream signaling molecules like Akt, which plays a crucial role in cell survival and metabolism.

Further research is required to elucidate the full spectrum of signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of compounds like this compound. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of this compound for the human CB2 receptor.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human CB2 receptor.

-

[3H]-CP55,940 (radioligand).

-

This compound (test compound).

-

WIN55,212-2 (non-selective cannabinoid agonist for determining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, cell membranes, [3H]-CP55,940 (at a concentration close to its Kd), and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of WIN55,212-2 (e.g., 10 µM).

-

Incubate the plate at 30°C for 90 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP, providing information on its functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50).

Objective: To determine the EC50 of this compound for the inhibition of forskolin-stimulated cAMP production in cells expressing the human CB2 receptor.

Materials:

-

CHO cells stably expressing the human CB2 receptor.

-

This compound (test compound).

-

Forskolin (adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium.

-

96-well or 384-well microplates.

Procedure:

-

Seed the CHO-hCB2 cells into microplates and culture overnight.

-

Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of this compound to the wells.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production.

-

Incubate the plate at 37°C for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Generate a concentration-response curve and determine the EC50 value for this compound.

β-Arrestin Recruitment Assay

This assay determines whether a ligand promotes the interaction of β-arrestin with the activated GPCR, a key step in receptor desensitization and an alternative signaling pathway.

Objective: To assess the ability of this compound to induce β-arrestin recruitment to the human CB2 receptor.

Materials:

-

HEK293 cells co-expressing the human CB2 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin-2 fused to the complementary reporter fragment.

-

This compound (test compound).

-

Assay-specific substrate.

-

Cell culture medium.

-

White, opaque 96-well or 384-well microplates.

-

Luminometer.

Procedure:

-

Seed the engineered HEK293 cells into microplates.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

-

Add the detection reagent containing the substrate for the reporter enzyme.

-

Incubate at room temperature to allow for signal development.

-

Measure the luminescence using a plate reader.

-

Generate a concentration-response curve to determine the EC50 for β-arrestin recruitment.

Conclusion

This compound is a well-characterized, potent, and selective CB2 receptor full agonist. Its primary mechanism of action involves the activation of Gi/o-protein signaling, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This activity profile, combined with its high selectivity over the CB1 receptor, underscores its utility as a research tool and its potential as a therapeutic agent for a variety of disorders where CB2 receptor activation is beneficial. Further investigation into its modulation of other downstream signaling pathways will provide a more complete understanding of its pharmacological effects.

References

Physicochemical Properties of PF-03550096: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03550096 is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor primarily expressed on immune cells.[1] Developed by Pfizer, this compound has been investigated for its potential therapeutic effects, particularly in the context of inflammatory conditions.[1] Understanding the physicochemical properties of this compound is crucial for its development as a pharmacological tool and potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details common experimental protocols for their determination, and illustrates its primary signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for predicting its behavior in biological systems and for designing further studies.

| Property | Value | Source |

| IUPAC Name | N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide | [1] |

| Molecular Formula | C₁₉H₂₈N₄O₄ | [1][2] |

| Molar Mass | 376.457 g/mol | [1][2] |

| CAS Number | 910376-39-5 | [1][2] |

| Computed XLogP3 | 2.1 | [2] |

| Aqueous Solubility | Data not publicly available. See Experimental Protocols section. | |

| pKa | Data not publicly available. See Experimental Protocols section. |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not publicly available. However, this section outlines the standard methodologies used in the pharmaceutical industry for determining aqueous solubility and pKa.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical determinant of its oral bioavailability. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[3][4]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Saturated Solution: An excess amount of the solid compound (this compound) is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

Equilibration: The suspension is agitated (e.g., using a shaker or rotator) at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (often 24-72 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[3]

-

Phase Separation: The undissolved solid is separated from the solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve is generated using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions (pH, temperature, buffer composition).

Determination of pKa

The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. This is crucial as the charge of a molecule significantly impacts its permeability across biological membranes and its interaction with targets. Potentiometric titration is a widely used and accurate method for pKa determination.[5][6]

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: A precise amount of the compound (this compound) is dissolved in a suitable solvent. For compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary. The solution is then diluted with water to a known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This point is identified as the inflection point of the sigmoid-shaped titration curve. For complex molecules with multiple ionizable groups, specialized software is often used to analyze the titration curve and determine the individual pKa values.

Mechanism of Action and Signaling Pathway

This compound acts as a selective agonist at the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1] Upon activation by an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

The primary signaling pathway initiated by CB2 receptor activation involves the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Additionally, CB2 receptor activation can also modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as the ERK pathway.

Conclusion

This technical guide provides a consolidated overview of the physicochemical properties of this compound. While experimental data for some key parameters like aqueous solubility and pKa are not publicly available, this document outlines the standard industry protocols for their determination. The provided information on its chemical identity, lipophilicity, and its mechanism of action as a CB2 receptor agonist, along with the detailed signaling pathway, serves as a valuable resource for researchers and professionals in the field of drug discovery and development. A thorough understanding of these fundamental properties is indispensable for the rational design of future experiments and the potential advancement of this compound or analogous compounds as therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide | C19H28N4O4 | CID 24857887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. medwinpublishers.com [medwinpublishers.com]

An In-Depth Technical Guide to the In Vitro Characterization of N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide

Disclaimer: As of the latest literature search, no specific in vitro characterization data for N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide is publicly available. The following technical guide is a hypothetical framework based on the characterization of structurally related 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives. This document is intended to serve as a comprehensive template for the potential in vitro evaluation of this compound for researchers, scientists, and drug development professionals.

Introduction

The 2-oxo-1H-benzimidazole-1-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. Structurally similar compounds have been investigated for their affinity and functional activity at various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors. This guide outlines a potential in vitro characterization cascade for N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide, hereafter referred to as Compound X, with a focus on its potential activity at the 5-HT4 receptor, a target implicated in cognitive and gastrointestinal disorders.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data for Compound X, based on assays commonly performed on analogous compounds.

Table 1: Receptor Binding Affinity of Compound X

| Receptor | Radioligand | Ki (nM) |

| 5-HT4 | [3H]GR113808 | 15.2 |

| 5-HT3 | [3H]GR65630 | > 1000 |

| D2 | [3H]Spiperone | 850 |

Table 2: Functional Activity of Compound X at the 5-HT4 Receptor

| Assay | Parameter | Value |

| Rat Esophageal TMM Relaxation | pKb (Antagonist) | 7.8 |

| Intrinsic Activity (Agonist) | Not Observed | |

| cAMP Accumulation Assay | IC50 (Antagonist) | 25.6 nM |

Experimental Protocols

Radioligand Binding Assays

This protocol details the methodology to determine the binding affinity of Compound X for the 5-HT4, 5-HT3, and D2 receptors.

a. Membrane Preparation:

-

Membranes from cells stably expressing the human recombinant 5-HT4, 5-HT3, or D2 receptors are used.

-

Cells are homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuged.

-

The resulting pellet is washed and resuspended in the assay buffer.

b. Binding Assay for 5-HT4 Receptor:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.

-

Radioligand: [3H]GR113808 (0.1 nM).

-

Procedure:

-

In a 96-well plate, add 50 µL of various concentrations of Compound X, 50 µL of radioligand, and 100 µL of membrane preparation.

-

Non-specific binding is determined in the presence of a saturating concentration of a known 5-HT4 ligand (e.g., 10 µM GR113808).

-

Incubate at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

c. Data Analysis:

-

The IC50 values are calculated by non-linear regression analysis of the competition binding curves.

-

The Ki values are determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay in Rat Esophageal Tunica Muscularis Mucosae (TMM)

This ex vivo assay assesses the functional antagonist activity of Compound X at the 5-HT4 receptor.

a. Tissue Preparation:

-

Male Wistar rats are euthanized, and the esophagus is excised.

-

The tunica muscularis mucosae (TMM) is isolated and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

b. Experimental Protocol:

-

The TMM preparations are pre-contracted with carbachol (0.3 µM).

-

Once a stable contraction is achieved, cumulative concentration-response curves to a 5-HT4 agonist (e.g., 5-HT) are recorded.

-

The tissues are then incubated with Compound X at various concentrations for 30 minutes.

-

The concentration-response curves to the 5-HT4 agonist are repeated in the presence of Compound X.

c. Data Analysis:

-

The antagonist activity (pKb) is calculated using the Schild equation. A pKb value is determined from the dose-dependent rightward shift of the agonist concentration-response curve.

Visualizations

Signaling Pathway

Caption: Hypothetical 5-HT4 receptor signaling pathway and the antagonistic action of Compound X.

Experimental Workflow

PF-03550096: A Technical Guide to its Cannabinoid Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of PF-03550096, a synthetic cannabinoid ligand. The following sections detail its binding affinity and selectivity for cannabinoid receptors CB1 and CB2, the experimental methodologies used to determine these properties, and the associated signaling pathways.

Quantitative Binding Affinity Data

This compound demonstrates a significant and selective affinity for the cannabinoid receptor 2 (CB2) over the cannabinoid receptor 1 (CB1). This selectivity is a key characteristic of the compound, suggesting its potential for targeted therapeutic applications with minimized psychoactive effects, which are primarily associated with CB1 receptor activation. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below.

| Compound | Receptor | Ki (nM) | Selectivity (CB1/CB2) |

| This compound | CB1 | 1500[1] | ~214-fold |

| This compound | CB2 | 7[1] |

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of the binding affinity and functional activity of this compound involves standard pharmacological assays. The following are detailed representative methodologies for these key experiments.

Radioligand Displacement Binding Assay

This in vitro assay is employed to determine the binding affinity of a test compound (in this case, this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Objective: To determine the inhibitor constant (Ki) of this compound for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

-

Test Compound: this compound.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]CP-55,940) at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptors. The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay is used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs) that are coupled to the adenylyl cyclase signaling pathway. Since CB2 receptors are typically Gi/o-coupled, their activation by an agonist like this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To assess the agonist activity of this compound at the CB2 receptor by measuring its effect on cAMP production.

Materials:

-

Cells stably expressing the human CB2 receptor (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test Compound: this compound.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

Procedure:

-

Cell Seeding: Seed the CB2-expressing cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound (this compound).

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The presence of a CB2 agonist will inhibit this forskolin-induced cAMP accumulation.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The results are typically expressed as a percentage of the forskolin-stimulated cAMP response. The data is plotted against the logarithm of the test compound concentration to generate a dose-response curve, from which the EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) and the maximal efficacy (Emax) can be determined.

Visualizations

The following diagrams illustrate the experimental workflow for determining binding affinity and the signaling pathway of the CB2 receptor.

Caption: Experimental workflow for radioligand displacement assay.

Caption: Simplified CB2 receptor signaling pathway for an agonist.

References

Probing the Promise of Benzimidazoles: An In-depth Technical Guide to their Exploratory Studies as Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs. Its versatile nature allows for a wide range of pharmacological activities, making it a privileged structure in the quest for novel therapeutics. This technical guide delves into the exploratory studies of benzimidazole derivatives as agonists for various G-protein coupled receptors (GPCRs), a critical class of drug targets. We will present a comprehensive overview of their interactions with opioid, dopamine, serotonin, and cannabinoid receptors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Benzimidazole Derivatives as µ-Opioid Receptor (MOR) Agonists

Benzimidazole-based compounds, particularly the nitazene analogs, have emerged as highly potent agonists of the µ-opioid receptor (MOR).[1] These synthetic opioids often exhibit potencies far exceeding that of morphine and even fentanyl, highlighting the significance of the benzimidazole core in achieving high-affinity binding and robust receptor activation.[1]

Quantitative Data: MOR Agonist Activity

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, %) | Reference |

| Isotonitazene | MOR | - | 0.107 | >100 | [2] |

| Metonitazene | MOR | - | 1.74 | >100 | [2] |

| N-desethyl isotonitazene | MOR | - | 0.252 | >100 | [2] |

| Fentanyl (Reference) | MOR | - | - | - | [2] |

| DAMGO (Reference Agonist) | MOR | - | 110 | 120 | [3] |

| Nitro-benzylideneoxymorphone (12) | MOR | - | 2.2 | 69-87 | [4] |

| Aminothiazolomorphinan (12) | MOR | - | 71 | 120 | [3] |

| Aminothiazolomorphinan (19a) | MOR | - | 29 | 83 | [3] |

Note: Emax values are often presented relative to a standard full agonist like DAMGO.

Experimental Protocols

1. µ-Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.[5][6][7]

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

-

Non-specific binding control: Naloxone.

-

Binding buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[7]

-

Test compounds (benzimidazole derivatives) at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine cell membranes, radioligand, and either binding buffer (for total binding), excess naloxone (for non-specific binding), or the test compound at various concentrations.

-

Incubate the plate for a specified time (e.g., 4 hours at 25°C) to reach equilibrium.[7]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki (binding affinity) using the Cheng-Prusoff equation.[1]

-

2. Gi-Coupled Receptor cAMP Inhibition Assay

This functional assay measures the ability of a MOR agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the Gi signaling pathway.[8][9][10]

-

Materials:

-

CHO or HEK293 cells expressing the human µ-opioid receptor.

-

Adenylyl cyclase stimulator: Forskolin.[8]

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]

-

Test compounds (benzimidazole derivatives) at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[9]

-

-

Procedure:

-

Plate the cells in a 96- or 384-well plate and allow them to adhere.

-

Pre-treat the cells with the test compound at various concentrations for a short period.

-

Stimulate the cells with forskolin (in the presence of a PDE inhibitor) to induce cAMP production.

-

Incubate for a specified time (e.g., 10-30 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Generate concentration-response curves to determine the EC50 (potency) and Emax (efficacy) of the test compound for cAMP inhibition.[2]

-

Signaling Pathway

Activation of the µ-opioid receptor by a benzimidazole agonist initiates a Gi-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy [frontiersin.org]

- 5. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]

- 6. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. resources.revvity.com [resources.revvity.com]

The Structural Heart of Activity: A Technical Guide to Benzimidazolone Carboxamide Derivatives

An in-depth exploration of the structure-activity relationships, experimental methodologies, and signaling pathways associated with benzimidazolone carboxamide derivatives, a promising scaffold in modern drug discovery.

Benzimidazolone carboxamide derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Their rigid bicyclic core provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. This technical guide delves into the core principles of their structure-activity relationships (SAR), offering a comprehensive resource for researchers, scientists, and drug development professionals. We will explore their roles as potent enzyme inhibitors and receptor modulators, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Key Biological Targets and Structure-Activity Relationship Insights

The benzimidazolone carboxamide core has been successfully exploited to develop potent and selective modulators of several key biological targets. The substitutions at the N-1, C-5 (or C-6), and the carboxamide moiety are crucial in determining the pharmacological profile of these compounds.

Serotonin 5-HT4 Receptor Antagonists

A series of benzimidazole-4-carboxamides have been identified as potent and selective antagonists of the 5-HT4 receptor.[1] SAR studies have revealed several key structural requirements for high affinity:

-

A Voluminous Substituent on the Basic Nitrogen: The presence of a large, sterically demanding group on the nitrogen atom of the amino moiety is critical for high affinity and selectivity.

-

Optimal Distance: A specific distance of approximately 8.0 Å between this basic nitrogen and the aromatic ring system is a key determinant for effective binding to the 5-HT4 receptor.[1]

Subtle modifications to the benzimidazolone core and the carboxamide side chain can dramatically influence both affinity and intrinsic activity, leading to the identification of partial agonists as well as antagonists. For instance, compounds with an ethyl or cyclopropyl group at the 3-position of the benzimidazole ring tend to exhibit antagonist activity, while an isopropyl substituent at the same position can confer partial agonist properties.[2]

Table 1: SAR of Benzimidazole-4-Carboxamides as 5-HT4 Receptor Antagonists [1]

| Compound | R (Substituent on basic N) | Ki (5-HT4) [nM] | pA2 |

| 12 | (CH2)2-Ph | 0.32 | 7.6 |

| 13 | (CH2)3-Ph | 0.11 | 7.9 |

| 14 | (CH2)4-Ph | 0.29 | 8.2 |

| 15 | (CH2)5-Ph | 0.54 | 7.9 |

Poly(ADP-ribose) Polymerase (PARP-1) Inhibitors

The benzimidazole carboxamide scaffold has proven to be a fertile ground for the development of potent PARP-1 inhibitors, which are crucial in DNA repair pathways and have significant therapeutic potential in oncology.[3][4] Molecular modeling and 3D-QSAR studies have been instrumental in elucidating the SAR for this class of inhibitors.[3] Key findings include:

-

Cyclic Amine Moieties: The incorporation of cyclic amine structures within the carboxamide side chain is a common feature of potent PARP-1 inhibitors.[3]

-

Hydrogen Bonding and π-Stacking: The benzimidazole-carboxamide scaffold facilitates critical hydrogen bonding and π-stacking interactions within the nicotinamide binding site of the PARP-1 enzyme.[5]

Derivatives of 2-phenyl-1H-benzimidazole-4-carboxamide have shown remarkable potency, with some exhibiting Ki values in the low nanomolar range. For example, the introduction of a hydroxymethylphenyl group at the 2-position resulted in one of the most potent inhibitors in the series.[4]

Table 2: SAR of 2-Aryl-1H-benzimidazole-4-carboxamides as PARP-1 Inhibitors [4]

| Compound | R (Substituent on Phenyl Ring) | Ki (PARP-1) [nM] |

| 23 | H | 15 |

| 78 | 4-CH2OH | 1.6 |

Antimicrobial and Anti-inflammatory Agents

Benzimidazolone derivatives have also been investigated for their antimicrobial and anti-inflammatory properties.[6][7][8] The antimicrobial activity is often attributed to the structural similarity of the benzimidazole core to purines, leading to the inhibition of bacterial protein and nucleic acid synthesis.[9]

In the context of anti-inflammatory action, these derivatives can interact with a variety of targets, including cyclooxygenase (COX) enzymes and cannabinoid receptors.[7][8] The nature and position of substituents on the benzimidazole ring are critical for determining the specific anti-inflammatory mechanism. For instance, a 5-carboxamide substitution can lead to antagonism of the cannabinoid receptor.[7][8]

Table 3: Antimicrobial Activity of Benzimidazolone Sulfonamide Derivatives [6]

| Compound | R (Aromatic Sulfonyl Group) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |

| 6a | 6-chloropyridyl | >100 | >100 |

| 6h | Phenylpropionic acid | 100 (vs. M. tuberculosis) | - |

Experimental Protocols

The evaluation of benzimidazolone carboxamide derivatives involves a range of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT4 receptor.

Materials:

-

HeLa cell membranes expressing the human 5-HT4 receptor.

-

[3H]GR113808 (radioligand).

-

Test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the cell membranes, [3H]GR113808, and either the test compound or vehicle.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for equilibrium binding.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known non-labeled 5-HT4 ligand.

-

Calculate the IC50 values (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki values using the Cheng-Prusoff equation.

PARP-1 Inhibition Assay

Objective: To measure the inhibitory activity (IC50) of test compounds against the PARP-1 enzyme.

Materials:

-

Recombinant human PARP-1 enzyme.

-

Activated DNA (e.g., sonicated calf thymus DNA).

-

NAD+ (substrate).

-

[3H]NAD+.

-

Histone proteins.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl2 and DTT).

-

Trichloroacetic acid (TCA).

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a reaction tube, combine the PARP-1 enzyme, activated DNA, and the test compound.

-

Initiate the enzymatic reaction by adding a mixture of NAD+ and [3H]NAD+.

-

Incubate the reaction at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

-

Stop the reaction by adding ice-cold TCA to precipitate the proteins.

-

Collect the precipitated proteins on glass fiber filters.

-

Wash the filters with TCA to remove unincorporated [3H]NAD+.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains.

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Test compounds.

-

96-well microtiter plates.

-

Incubator.

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate growth medium.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism with no drug) and negative (medium only) controls.

-

Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing the Pathways and Processes

Understanding the context in which these compounds act is crucial. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Caption: 5-HT4 Receptor Signaling Pathway and Antagonism.

References

- 1. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

"solubility and stability of N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, namely solubility and stability, of the novel compound N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide. Due to the limited availability of direct experimental data for this specific molecule, this document outlines established methodologies and presents illustrative data based on structurally related benzimidazole derivatives to guide research and development efforts. Detailed experimental protocols for solubility and stability assessment are provided, adhering to international standards. Furthermore, a representative signaling pathway associated with the benzimidazole scaffold is visualized to provide context for its potential mechanism of action.

Introduction

N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide is a complex molecule belonging to the benzimidazole class of compounds. The benzimidazole scaffold is a prominent feature in many pharmaceuticals due to its versatile biological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. The physicochemical properties of a drug candidate, such as solubility and stability, are critical determinants of its biopharmaceutical performance, influencing everything from formulation design to in vivo efficacy and shelf-life.

This guide serves as a foundational resource for researchers, providing a structured approach to evaluating the solubility and stability of this and similar complex molecules.

Physicochemical Properties

While specific experimental data for the target compound is not publicly available, we can infer its likely properties based on its structure and data from related benzimidazole derivatives. The molecule possesses several functional groups that will influence its solubility and stability, including a carboxamide, a hydroxyl group, and the benzimidazole core. The calculated XLogP3 of 2.1 suggests moderate lipophilicity.

Solubility Profile (Illustrative Data)

The aqueous solubility of a drug substance is a critical factor for its absorption. The following table presents hypothetical solubility data for the target compound in various media, based on typical values for poorly soluble benzimidazole derivatives.

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Method |

| Purified Water | 25 | < 1 | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 37 | 5 - 15 | Shake-Flask |

| Phosphate Buffer (pH 6.8) | 37 | 1 - 5 | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 37 | < 1 | Shake-Flask |

| Ethanol | 25 | 50 - 150 | Shake-Flask |

| Propylene Glycol | 25 | 100 - 300 | Shake-Flask |

| DMSO | 25 | > 1000 | Shake-Flask |

Note: This data is illustrative and should be confirmed by experimental analysis.

Stability Profile (Illustrative Data)

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors[3][4]. The table below summarizes potential stability data under various conditions, as guided by the International Council for Harmonisation (ICH) guidelines.

| Condition | Duration | Parameter | Specification | Result |

| Long-Term | 12 months | Assay | 95.0% - 105.0% | Complies |

| 25°C ± 2°C / 60% RH ± 5% RH | Total Impurities | ≤ 1.0% | Complies | |

| Intermediate | 6 months | Assay | 95.0% - 105.0% | Complies |

| 30°C ± 2°C / 65% RH ± 5% RH | Total Impurities | ≤ 1.0% | Complies | |

| Accelerated | 6 months | Assay | 95.0% - 105.0% | Complies |

| 40°C ± 2°C / 75% RH ± 5% RH | Total Impurities | ≤ 1.0% | Complies | |

| Photostability | 1.2 million lux hours | Assay | 95.0% - 105.0% | Potential for degradation |

| Near UV (200 W h/m²) | Total Impurities | ≤ 1.0% | Increased impurities | |

| Forced Degradation | ||||

| 0.1 N HCl (60°C, 24h) | Assay | Report | Significant degradation | |

| 0.1 N NaOH (60°C, 24h) | Assay | Report | Moderate degradation | |

| 3% H₂O₂ (RT, 24h) | Assay | Report | Minor degradation |

Note: This data is illustrative. Benzimidazole derivatives have shown susceptibility to hydrolysis and photodecomposition, particularly in solution[5][6].

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility[7].

Objective: To determine the equilibrium solubility of the test compound in a specified solvent.

Materials:

-

Test compound (solid form)

-

Solvent of choice (e.g., purified water, buffers, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method

Procedure:

-

Add an excess amount of the solid test compound to a glass vial. The excess solid should be visible.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in an orbital shaker/incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the suspension for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it immediately using a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent if necessary.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Stability Indicating HPLC Method and Stress Testing

This protocol describes a general procedure for developing a stability-indicating HPLC method and performing forced degradation studies as per ICH guidelines[3][8].

Objective: To establish and validate an HPLC method capable of separating the intact drug from its degradation products and to assess the intrinsic stability of the drug substance.

Materials:

-

Test compound

-

HPLC grade solvents (e.g., acetonitrile, methanol)

-

Buffers (e.g., phosphate, acetate)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

Photostability chamber

-

Temperature and humidity-controlled stability chambers

Procedure:

Part A: Forced Degradation Studies

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Heat as above.

-

Oxidative Degradation: Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to high heat (e.g., 80°C) for a defined period.

-

Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Analyze samples from each stress condition by HPLC.

Part B: Method Validation

-

Develop an HPLC method (e.g., reverse-phase with a C18 column) that shows adequate separation of the main peak from any degradation products formed during forced degradation.

-

Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Potential Mechanism of Action: Signaling Pathway

Benzimidazole derivatives are known to exert their biological effects through various mechanisms, including the inhibition of microtubule polymerization, a key process in cell division[9]. This action is similar to that of well-known anticancer agents. The following diagram illustrates this general signaling pathway.

Conclusion

While direct experimental data on the solubility and stability of N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide is currently lacking, this technical guide provides a robust framework for its evaluation. By employing the standardized protocols for solubility and stability testing outlined herein, researchers can generate the critical data necessary for the progression of this compound through the drug development pipeline. The illustrative data and the potential mechanism of action provide a valuable starting point for further investigation. It is imperative that comprehensive experimental studies are conducted to fully characterize the physicochemical profile of this novel benzimidazole carboxamide.

References

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. maaz.ihmc.us [maaz.ihmc.us]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]

- 6. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. snscourseware.org [snscourseware.org]

- 9. m.youtube.com [m.youtube.com]

Preclinical Toxicology Profile of PF-03550096: A Technical Overview

Disclaimer: Publicly available, detailed preclinical toxicology data for PF-03550096, a potent and selective cannabinoid receptor 2 (CB2) agonist, is limited. This is common for drug candidates that did not advance to later stages of clinical development. This guide provides a comprehensive overview of the standard preclinical toxicology studies that a compound like this compound would have undergone, based on international regulatory guidelines and common practices in the pharmaceutical industry. The data and protocols presented are representative and intended to serve as a technical guide for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a small molecule that acts as a potent agonist for the CB2 receptor, with high selectivity over the CB1 receptor.[1] Developed by Pfizer, it was initially investigated as a potential treatment for irritable bowel syndrome.[1] The therapeutic rationale is based on the role of the CB2 receptor in modulating inflammatory and neuropathic pain, particularly in the viscera.[1] As with any new chemical entity intended for human use, a rigorous preclinical toxicology program is essential to characterize its safety profile before administration to human subjects.

Standard Preclinical Toxicology Program

A preclinical toxicology program for a compound like this compound would be designed to identify potential target organs for toxicity, establish a safe starting dose for clinical trials, and understand the dose-response relationship for any adverse effects. This program typically includes studies on safety pharmacology, genotoxicity, repeat-dose toxicity, reproductive and developmental toxicity, and carcinogenicity.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions.[2][3][4] The core battery of safety pharmacology studies, as mandated by ICH S7A guidelines, focuses on the cardiovascular, central nervous, and respiratory systems.[5][6]

Experimental Protocol: Cardiovascular Safety Pharmacology (in vivo)

-

Species: Beagle dog or non-human primate.

-

Methodology: Conscious, unrestrained animals are often used, with surgically implanted telemetry devices for continuous monitoring of cardiovascular parameters. This allows for the assessment of heart rate, blood pressure, and electrocardiogram (ECG) intervals (e.g., PR, QRS, QT/QTc) without the confounding effects of anesthesia or restraint.[6]

-

Dose Levels: A range of doses, including a therapeutic dose, a supratherapeutic dose, and a dose that elicits mild toxicity, would be administered. A vehicle control group is also included.

-

Data Collection: Continuous monitoring for a specified period post-dose to capture peak and sustained effects.

Table 1: Representative Data from a Cardiovascular Safety Pharmacology Study

| Parameter | Vehicle Control | Low Dose (1 mg/kg) | Mid Dose (10 mg/kg) | High Dose (100 mg/kg) |

| Heart Rate (bpm) | 100 ± 10 | 105 ± 12 | 115 ± 15 | 130 ± 18 |

| Mean Arterial Pressure (mmHg) | 95 ± 8 | 92 ± 7 | 85 ± 9 | 75 ± 10 |

| QTc Interval (ms) | 400 ± 20 | 405 ± 22 | 415 ± 25 | 430 ± 30* |

*Statistically significant change from vehicle control.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a drug candidate to cause damage to DNA and chromosomes.[7][8][9] A standard battery of tests is typically required to cover different endpoints.[10][11][12]

Experimental Protocols: Standard Genotoxicity Battery

-

Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[13] The assay is conducted with and without metabolic activation (S9 fraction) to identify both direct mutagens and those that become mutagenic after metabolism.[12]

-

In Vitro Mammalian Cell Cytogenetic Assay: This assay evaluates the potential to induce chromosomal aberrations in cultured mammalian cells (e.g., human peripheral blood lymphocytes or Chinese hamster ovary cells).[14]

-

In Vivo Micronucleus Assay: This in vivo test in rodents assesses chromosomal damage by detecting the formation of micronuclei in erythrocytes.[10][13]

Table 2: Representative Summary of Genotoxicity Study Results

| Assay | Condition | Result |

| Ames Test | With and without S9 | Negative |

| Chromosomal Aberration | In vitro (CHO cells) | Negative |

| Micronucleus Test | In vivo (mouse bone marrow) | Negative |

Repeat-Dose Toxicity

Repeat-dose toxicity studies are conducted to characterize the toxicological effects of a drug after repeated administration over a defined period. The duration of these studies depends on the intended duration of clinical use.[15]

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study

-

Species: Two species are typically used, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).

-

Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. The high dose is intended to be the maximum tolerated dose (MTD).

-

Administration: Daily oral gavage for 28 consecutive days.

-

Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs. A recovery group may be included to assess the reversibility of any findings.

Table 3: Representative Findings from a 28-Day Repeat-Dose Toxicity Study in Rats

| Finding | Low Dose | Mid Dose | High Dose | Reversibility |

| Clinical Signs | None | None | Sedation, ataxia | Yes |

| Body Weight | No effect | No effect | Decreased gain | Yes |

| Hematology | No effect | No effect | Mild anemia | Yes |

| Clinical Chemistry | No effect | No effect | Elevated liver enzymes | Yes |

| Histopathology | No significant findings | No significant findings | Centrilobular hypertrophy (liver) | Yes |

Signaling Pathways and Experimental Workflows

CB2 Receptor Signaling Pathway

This compound, as a CB2 agonist, would primarily act on CB2 receptors, which are G-protein coupled receptors. Activation of CB2 receptors is known to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[16] This can modulate the activity of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which can influence cellular processes like proliferation and inflammation.[17][18]

Preclinical Toxicology Assessment Workflow